molecular formula C16H14Cl2N4OS2 B4627462 N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B4627462
M. Wt: 413.3 g/mol
InChI Key: AAXISFKVCLTCOK-UHFFFAOYSA-N
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Description

This chemical belongs to a class of compounds known for their diverse chemical and biological properties, often studied for potential pharmaceutical applications. Compounds with similar structures, such as triazole and thiadiazole derivatives, have been synthesized and analyzed for their potential uses in various fields.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, typically starting from simple precursors. For example, compounds with the triazole or thiadiazole ring are synthesized through reactions that establish these heterocyclic structures, followed by further functionalization to introduce specific substituents like chlorophenyl or methyl groups (Huicheng Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds in this class is often characterized using techniques like X-ray diffraction, NMR spectroscopy, and IR spectroscopy. These analyses reveal the precise arrangement of atoms within the molecule and the conformational relationships between different structural motifs (Xue et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include nucleophilic substitution, acylation, and condensation reactions. The presence of functional groups like the acetamide moiety influences the compound's reactivity, allowing for selective transformations (P. Yu et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. For instance, the crystal packing and hydrogen bonding patterns can significantly influence solubility and stability (K. Saravanan et al., 2016).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the compound's functional groups. Studies often focus on how these properties affect the molecule's potential applications, especially in biological systems (N. Choudhary et al., 2014).

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on related compounds includes the synthesis of novel thiazolidinone and acetidinone derivatives, displaying antimicrobial activity against different micro-organisms. This suggests potential applications in developing new antimicrobial agents (Mistry, Desai, & Intwala, 2009).

Cholinesterase Inhibition for Alzheimer's

Another study focused on the synthesis of new 1,2,4-triazole derivatives and their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with Alzheimer's disease. Compounds displayed moderate to potent activities, indicating potential for therapeutic applications (Riaz et al., 2020).

Structural Studies

Structural characterization of similar compounds through crystallography and spectroscopic methods provides a foundation for understanding the chemical behavior and potential applications of these molecules in material science or as precursors for further chemical modifications (Boechat et al., 2011).

Anticancer Activity

Derivatives with a similar chemical framework have been synthesized and evaluated for their anticancer activity, demonstrating potential as leads for developing new anticancer agents. Such studies are crucial for identifying novel therapeutic molecules (Evren et al., 2019).

Quantum Mechanical and Biological Studies

Quantum mechanical studies and ligand-protein interactions of benzothiazolinone acetamide analogs have been conducted, providing insights into their photovoltaic efficiency and potential as photosensitizers in dye-sensitized solar cells, as well as their biological interactions (Mary et al., 2020).

properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-[[4-methyl-5-(5-methylthiophen-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N4OS2/c1-9-6-10(7-24-9)15-20-21-16(22(15)2)25-8-13(23)19-12-5-3-4-11(17)14(12)18/h3-7H,8H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXISFKVCLTCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C2=NN=C(N2C)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(5-methylthiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

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